2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFHSYPFLOBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Overview
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid, also known as 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate, is a compound that has emerged as a significant player in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure, comprising a pyrrolidine ring with two keto groups and a phenylacetate moiety, contributes to its diverse applications.
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Medicinal Chemistry
- Anticonvulsant Properties: Research indicates that this compound exhibits potent anticonvulsant activity. It has shown efficacy in various animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizures (PTZ) model. This activity is likely due to its ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels and modulation of sodium currents .
- Neuropathic Pain Management: The compound has also demonstrated significant antinociceptive properties, suggesting potential applications in treating neuropathic pain. In vivo studies have shown that it effectively reduces pain responses in models such as formalin-induced tonic pain and oxaliplatin-induced neuropathic pain .
Biochemical Research
- Enzyme Interaction Studies: The compound acts as an inhibitor for enzymes like acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for examining enzyme activity and understanding biochemical pathways related to neurotransmitter release and neuronal signaling.
- Cellular Mechanisms: It influences various cellular processes by modulating signaling pathways such as MAPK/ERK, affecting gene expression related to cell proliferation and differentiation. Additionally, it alters cellular metabolism by inhibiting critical metabolic enzymes .
Material Science
- Polymer Production: In industrial applications, this compound serves as a building block for synthesizing polymers with specific properties. Its chemical structure allows for modifications that can enhance material characteristics.
Case Study 1: Anticonvulsant Activity
In a study evaluating a series of hybrid pyrrolidine derivatives, this compound was identified as one of the most effective compounds against seizures. The study reported an effective dose (ED50) of approximately 23.7 mg/kg in the MES model, demonstrating its potential for further development in epilepsy treatments .
Case Study 2: Pain Management
Another investigation highlighted the compound's effectiveness in reducing pain responses in various animal models. The results indicated that it significantly alleviated pain in formalin-induced models compared to control groups, showcasing its potential therapeutic role in managing chronic pain conditions .
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone Moieties
2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid (CAS 5626-41-5)
- Molecular Formula: C₆H₇NO₄ (MW: 157.12 g/mol).
- Key Differences : Lacks the phenyl group, resulting in reduced steric bulk and molecular weight.
- Hazards : Associated with skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)
- Molecular Formula: C₇H₉NO₄ (MW: 175.15 g/mol).
- Key Differences: Propanoic acid chain instead of phenylacetic acid, altering hydrophobicity.
- Hazards : Causes skin, eye, and respiratory irritation; requires stringent handling .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Phenylacetic Acid Derivatives Without Pyrrolidinone
1-(4-Methylphenyl)-2-phenylacetic Acid
- Molecular Formula : C₁₅H₁₄O₂ (MW: 226.27 g/mol).
- Key Differences : Lacks the dioxopyrrolidinyl group; features a methylphenyl substitution. Likely exhibits distinct pharmacokinetics due to increased hydrophobicity .
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic Acid
- Molecular Formula : C₁₈H₁₄O₃ (MW: 278.30 g/mol).
Hybrid Structures with Imidazolidinone or Other Heterocycles
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS 1339666-83-9)
- Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol).
2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic Acid
- Molecular Formula : C₂₅H₂₄N₂O₃ (MW: 400.47 g/mol).
- Key Differences: Dimethylamino and diphenylethyl substituents enhance steric hindrance and lipophilicity. Constitutes 53.35% of a chloroform fraction in GC-MS analysis .
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neurology and pain management. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition disrupts neuronal signaling and neurotransmitter release, which can have significant implications for conditions such as epilepsy and chronic pain .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) :
- Absorption : The compound exhibits high metabolic stability when tested on human liver microsomes.
- Distribution : It localizes within specific cellular compartments, notably the cytoplasm and nucleus.
- Metabolism : The primary metabolic pathway involves ester hydrolysis, leading to the formation of phenylacetic acid and other metabolites.
- Excretion : The compound shows negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms CYP3A4 and CYP2D6 .
Anticonvulsant Properties
Research indicates that derivatives of this compound exhibit potent anticonvulsant activities. For instance, a study demonstrated that certain derivatives had effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg in various seizure models . This suggests a promising potential for treating epilepsy.
Antinociceptive Effects
The compound has also been shown to possess antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain responses in formalin-induced tonic pain tests and other pain models .
Case Studies
- Anticonvulsant Activity : A study involving hybrid compounds derived from this compound reported significant anticonvulsant effects in mouse models. The lead compound showed an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity on L929 cells indicated varying effects based on concentration. At higher concentrations (200 µM), some derivatives exhibited toxic effects while others increased cell viability at lower doses (e.g., 12 µM) .
Table 1: Anticonvulsant Activity of Derivatives
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound 22 | 23.7 | MES |
| Compound 22 | 22.4 | 6 Hz (32 mA) |
| Compound 22 | 59.4 | Pentylenetetrazole |
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 12 | 109 | 121 |
Q & A
Q. What advanced separation techniques are effective for isolating byproducts from its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
